molecular formula C11H20N2O3 B1491949 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2097947-44-7

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Cat. No.: B1491949
CAS No.: 2097947-44-7
M. Wt: 228.29 g/mol
InChI Key: IPBOUQTVFRVDPW-UHFFFAOYSA-N
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Description

2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[45]decan-2-yl)ethan-1-one is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of spiro compounds, which are known for their distinctive fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino group allows for selective reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes. Its potential antiviral, anti-inflammatory, and anticancer properties make it a candidate for further research.

Medicine: In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets can lead to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can influence the compound's solubility and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

  • 1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one

Uniqueness: 2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for selective reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-15-9-2-5-16-11(6-9)3-4-13(8-11)10(14)7-12/h9H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBOUQTVFRVDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCN(C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one

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